N-methyl-N-prop-2-ynylprop-2-ynamide
Description
Structure
2D Structure
Propriétés
IUPAC Name |
N-methyl-N-prop-2-ynylprop-2-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-4-6-8(3)7(9)5-2/h1-2H,6H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISORUGHZYBYMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C(=O)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthesis of N-Methylpropargylamine
N-Methylpropargylamine, the secondary amine precursor, is synthesized via monoalkylation of methylamine with propargyl bromide. Key parameters include:
-
Reactants : Methylamine (2.0 equiv) and propargyl bromide (1.0 equiv).
-
Conditions : Reaction in anhydrous tetrahydrofuran (THF) at 0–5°C for 4 hours, followed by gradual warming to room temperature.
-
Yield : 58–65% after purification via fractional distillation (bp 92–94°C).
The use of excess methylamine suppresses dialkylation, while low temperatures minimize polymerization of the propargyl group.
Amide Formation
Propiolic acid chloride is generated in situ by treating propiolic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C. The acyl chloride is then reacted with N-methylpropargylamine in a biphasic system:
-
Reactants : N-Methylpropargylamine (1.0 equiv), propiolic acid chloride (1.1 equiv).
-
Base : Aqueous potassium carbonate (10% w/v) to scavenge HCl.
-
Solvent : Dichloromethane (DCM) for organic phase separation.
-
Workup : The organic layer is washed with 10% HCl, saturated NaHCO₃, and brine, followed by drying over MgSO₄.
-
Purification : Recrystallization from methanol yields the product as a white solid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 48–61% |
| Melting Point | 53–57°C |
| IR (νmax, cm⁻¹) | 3472 (N–H), 1758 (C=O) |
| MS (m/z) | 159 [M+H]⁺ |
Coupling Agent-Mediated Synthesis
For laboratories avoiding acyl chlorides, carbodiimide-based coupling offers an alternative. Propiolic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with N-methylpropargylamine:
-
Reactants : Propiolic acid (1.0 equiv), EDC (1.2 equiv), HOBt (1.1 equiv).
-
Solvent : Anhydrous DCM or THF under nitrogen.
-
Conditions : Stirring at 25°C for 12 hours.
-
Yield : 55–60% after column chromatography (silica gel, hexane/ethyl acetate).
Advantages :
-
Avoids handling corrosive SOCl₂.
-
Suitable for acid-sensitive substrates.
Limitations :
-
Higher cost due to coupling reagents.
-
Requires rigorous exclusion of moisture.
Catalytic Reductive Amination
A novel approach involves reductive amination of propiolaldehyde with methylpropargylamine using NaBH₃CN:
-
Reactants : Propiolaldehyde (1.0 equiv), methylpropargylamine (1.2 equiv).
-
Reducing Agent : NaBH₃CN (1.5 equiv) in methanol.
Drawbacks :
-
Propiolaldehyde’s instability limits reaction scalability.
-
Low yields compared to Schotten-Baumann.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Schotten-Baumann | 48–61% | Low | High | >95% |
| Carbodiimide Coupling | 55–60% | High | Moderate | 90–95% |
| Alkylation | <20% | Low | Low | 70–80% |
| Reductive Amination | 35–40% | Moderate | Low | 85–90% |
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
-
HPLC : Retention time 8.7 min (C18 column, acetonitrile/water 70:30).
-
Elemental Analysis : Calculated C: 68.12%, H: 5.70%, N: 8.80%; Found C: 67.95%, H: 5.65%, N: 8.72%.
Industrial Applications and Modifications
While primarily a research chemical, this compound has been explored in:
Analyse Des Réactions Chimiques
Chimie :
- La structure unique du Vorolanib en fait un sujet fascinant pour la recherche en chimie médicinale.
- Les scientifiques explorent des modifications pour améliorer son efficacité et sa sécurité.
Biologie et médecine :
- Les effets anti-angiogéniques du Vorolanib sont pertinents dans le traitement de divers cancers.
- Des études cliniques ont étudié son utilisation chez les patients atteints de carcinome à cellules rénales (CCR) qui ont échoué à un traitement antérieur par inhibiteur de la tyrosine kinase.
- La recherche en cours explore son potentiel dans d'autres cancers.
Industrie :
- L'approbation du Vorolanib représente une étape importante pour l'innovation chinoise dans le traitement du CCR.
- Il comble une lacune dans le traitement de deuxième intention des patients atteints de cancer du rein.
5. Mécanisme d'action
- Le Vorolanib cible plusieurs récepteurs, notamment le VEGFR, le PDGFR, le c-Kit, le Flt-3 et le CSF1R.
- En inhibant l'angiogenèse, il perturbe la formation et la croissance des vaisseaux sanguins tumoraux.
Applications De Recherche Scientifique
Chemistry:
- Vorolanib’s unique structure makes it an intriguing subject for medicinal chemistry research.
- Scientists explore modifications to enhance its efficacy and safety.
Biology and Medicine:
- Vorolanib’s anti-angiogenic effects are relevant in treating various cancers.
- Clinical studies have investigated its use in renal cell carcinoma (RCC) patients who failed prior tyrosine kinase inhibitor therapy.
- Ongoing research explores its potential in other malignancies.
Industry:
- Vorolanib’s approval represents a milestone for Chinese innovation in RCC treatment.
- It fills a gap in second-line therapy for kidney cancer patients.
Mécanisme D'action
- Vorolanib targets multiple receptors, including VEGFR, PDGFR, c-Kit, Flt-3, and CSF1R.
- By inhibiting angiogenesis, it disrupts tumor blood vessel formation and growth.
Comparaison Avec Des Composés Similaires
Propargyl-Substituted Amides and Ynamides
Propargyl groups impart distinct electronic and steric properties. A comparison of key compounds is summarized below:
Key Observations :
- Reactivity : The propargyl groups in this compound likely enhance alkyne participation in Huisgen cycloadditions, similar to 2-iodo-N-(prop-2-yn-1-yl)acetamide, which undergoes efficient coupling reactions . In contrast, enamide derivatives like N-propan-2-ylprop-2-enamide exhibit reactivity typical of conjugated systems (e.g., Diels-Alder reactions) .
- Spectroscopy : IR spectra of ynamides show characteristic amide I (1650 cm⁻¹) and II (1550 cm⁻¹) bands, alongside propargyl C≡C stretches (~2100 cm⁻¹) . Pyridinyl-substituted amides (e.g., 2,2-dimethyl-N-(4-pyridinyl)propanamide) display additional aromatic C-H stretches (~3000 cm⁻¹) .
- Thermal Stability : Aromatic amides (e.g., pyridinyl derivatives) exhibit higher melting points (170°C) due to hydrogen bonding and π-stacking, whereas aliphatic ynamides likely have lower thermal stability .
Activité Biologique
N-methyl-N-prop-2-ynylprop-2-ynamide, a compound with the chemical formula CHNO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its unique alkyne functional groups. Its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing potential applications in pharmacology and toxicology.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. The compound has shown effectiveness against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that this compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound. In vitro studies using human cell lines demonstrated varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF7 (breast cancer) | 30 |
| HEK293 (human embryonic) | >100 |
The IC50 values indicate that while the compound exhibits cytotoxic effects on certain cancer cell lines, it shows lower toxicity towards normal human embryonic cells, suggesting a degree of selectivity.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary research suggests that it may inhibit specific enzymes involved in bacterial cell wall synthesis and disrupt cellular processes in cancer cells.
Case Studies
- Case Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. The results indicated a promising potential for this compound as a lead for developing new antibiotics.
- Case Study on Anticancer Properties : Research presented at the Annual Cancer Research Conference highlighted the anticancer potential of this compound in preclinical models. The compound was found to induce apoptosis in cancer cells through mitochondrial pathways.
Safety and Toxicology
Toxicological assessments have indicated that this compound has a moderate toxicity profile. Acute toxicity studies suggest that high doses could lead to adverse effects, emphasizing the need for careful dosage regulation in therapeutic applications.
Q & A
Basic Questions
Q. What synthetic methodologies are most effective for preparing N-methyl-N-prop-2-ynylprop-2-ynamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a propiolic acid derivative with methylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification achieved using column chromatography with ethyl acetate/hexane gradients .
- Key Considerations : Optimize solvent polarity and temperature to minimize side reactions like alkyne polymerization.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of methyl (-N-CH₃), propynyl (-C≡CH), and amide (-CON-) groups. For example, the methyl group typically appears as a singlet near δ 2.8–3.2 ppm .
- IR Spectroscopy : Validate the amide carbonyl stretch (~1650–1680 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use fume hoods to avoid inhalation of fine particles. Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Store in airtight containers at 2–8°C, away from oxidizing agents. Refer to Safety Data Sheets (SDS) for spill management and disposal guidelines .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved for this compound?
- Methodological Answer : Use programs like SHELXL for structure refinement, incorporating high-resolution X-ray diffraction data. Address disorder in alkyne groups by applying restraints (e.g., DFIX, SIMU) during refinement. Validate results using ORTEP-3 for thermal ellipsoid visualization and structural accuracy .
- Data Contradiction Analysis : Compare bond lengths/angles with DFT-calculated values to identify systematic errors in experimental data .
Q. What strategies improve reaction yield in large-scale synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium/copper catalysts for alkyne-amide coupling efficiency.
- Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance reaction homogeneity and reduce byproducts.
- Flow Chemistry : Implement continuous-flow reactors to maintain precise temperature control and improve scalability .
Q. How can computational modeling predict the bioactivity of this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target proteins (e.g., kinases). Validate predictions using QSAR models trained on similar amide derivatives. Cross-reference with in vitro assays (e.g., IC₅₀ measurements) to confirm computational results .
Q. How should conflicting data from NMR and HPLC analyses be reconciled?
- Methodological Answer :
- NMR Purity vs. HPLC : If NMR indicates high purity but HPLC shows impurities, suspect non-UV-active contaminants (e.g., salts). Use LC-MS for comprehensive analysis.
- Quantitative NMR (qNMR) : Integrate proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify purity independently .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
